molecular formula C18H15Cl2N3O2S B2555475 2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide CAS No. 307342-13-8

2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)acetamide

Cat. No.: B2555475
CAS No.: 307342-13-8
M. Wt: 408.3
InChI Key: BLFYQRXKJPWDFX-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties . Structurally, it features a 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core substituted at the 4-position with an acetamide group and a 2,4-dichlorophenoxy moiety.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2S/c19-10-5-6-13(12(20)7-10)25-8-15(24)23-17-16-11-3-1-2-4-14(11)26-18(16)22-9-21-17/h5-7,9H,1-4,8H2,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFYQRXKJPWDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogues

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Reference ID
Target Compound 2,4-Dichlorophenoxy (R1), Acetamide (R2) ~454.3* Under investigation -
2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 4-Chlorophenyl (R1), 2,3-Dimethylphenyl (R2) ~537.1 Anticancer (in vitro assays)
N-(4-Methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine 4-Methoxyphenyl (R1), Methyl (R2) 339.4 Cytotoxicity (IC50 = 5.07 µM)
4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3-yl)benzamide Propyl (R1), Benzamide (R2) ~428.9 Antiproliferative activity

*Calculated based on molecular formula (C20H18Cl2N3O2S).

Key Observations :

  • Chlorophenyl vs.
  • Acetamide vs. Benzamide : Substitution with benzamide (as in ) may reduce solubility compared to acetamide, impacting bioavailability.
  • Methoxy vs. Methyl Groups : Methoxy substitution (e.g., ) improves solubility but may reduce membrane penetration compared to hydrophobic methyl groups.

Comparison :

  • The target compound’s synthesis likely parallels methods in , where chloroacetyl chloride reacts with tetrahydrobenzothienopyrimidine intermediates.
  • S-Alkylation () and nucleophilic substitution () are common strategies, with yields varying based on substituent reactivity.

Pharmacological Profiles

Anticancer Activity:

  • The analogue in exhibits cytotoxicity with an IC50 of 5.07 µM, attributed to its methoxy group enhancing DNA intercalation .
  • Sulfanyl-acetamide derivatives (e.g., ) show improved antiproliferative activity due to thioether linkages enhancing target binding .

Antimicrobial Potential:

  • 4-Methylsulfonylmethyl derivatives () demonstrate antimicrobial effects, suggesting that electron-withdrawing groups at the 4-position enhance activity .

Structural-Activity Relationships (SAR):

  • Position 2 : Sulfanyl or acetamide groups improve solubility and hydrogen-bonding capacity .
  • Position 3 : Aromatic substituents (e.g., chlorophenyl) enhance steric interactions with hydrophobic enzyme pockets .
  • Position 4 : Methyl or methoxy groups balance lipophilicity and metabolic stability .

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